molecular formula C14H25ClN2O B13119797 N-(3-Aminopropyl)adamantane-1-carboxamidehydrochloride

N-(3-Aminopropyl)adamantane-1-carboxamidehydrochloride

Cat. No.: B13119797
M. Wt: 272.81 g/mol
InChI Key: PEXKHLMNBUUQID-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)adamantane-1-carboxamidehydrochloride is a compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic hydrocarbon known for its stability and unique cage-like structure. The incorporation of adamantane moieties in various compounds often enhances their lipophilicity and stability, making them valuable in pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)adamantane-1-carboxamidehydrochloride typically involves the amidation of adamantane-1-carboxylic acid with 3-aminopropylamine. This reaction is often carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium hydroxide and an organic solvent like dichloromethane . The reaction proceeds as follows:

  • Dissolve adamantane-1-carboxylic acid in dichloromethane.
  • Add 3-aminopropylamine and sodium hydroxide to the solution.
  • Stir the mixture at room temperature for several hours.
  • Extract the product and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)adamantane-1-carboxamidehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Aminopropyl)adamantane-1-carboxamidehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)adamantane-1-carboxamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit viral replication by targeting viral enzymes or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its adamantane moiety provides enhanced stability and lipophilicity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H25ClN2O

Molecular Weight

272.81 g/mol

IUPAC Name

N-(3-aminopropyl)adamantane-1-carboxamide;hydrochloride

InChI

InChI=1S/C14H24N2O.ClH/c15-2-1-3-16-13(17)14-7-10-4-11(8-14)6-12(5-10)9-14;/h10-12H,1-9,15H2,(H,16,17);1H

InChI Key

PEXKHLMNBUUQID-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCCN.Cl

Origin of Product

United States

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